molecular formula C7H6F2N2 B2493535 1-(difluoromethyl)-4-ethynyl-5-methyl-1H-pyrazole CAS No. 1855889-94-9

1-(difluoromethyl)-4-ethynyl-5-methyl-1H-pyrazole

Cat. No.: B2493535
CAS No.: 1855889-94-9
M. Wt: 156.136
InChI Key: YOFWMQONYLPQII-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-4-ethynyl-5-methyl-1H-pyrazole is a versatile and valuable chemical scaffold designed for research applications, particularly in medicinal chemistry and drug discovery. The compound features a pyrazole ring system substituted with a difluoromethyl group at the N1 position, an ethynyl (acetylene) group at the C4 position, and a methyl group at the C5 position. The strategic incorporation of fluorine atoms is a common tactic in agrochemical and pharmaceutical development to fine-tune properties such as metabolic stability, lipophilicity, and membrane permeability . The highly reactive ethynyl group makes this chemical a crucial building block for constructing more complex molecular architectures through metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, enabling the formation of carbon-carbon bonds with aryl or heteroaryl halides . It serves as a key synthetic intermediate for creating novel compounds like indole-based structures, which are prevalent in biologically active molecules . Researchers utilize this and related polysubstituted pyrazoles to develop new substances exploring the effects of the difluoromethyl group . This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. The buyer assumes all responsibility for confirming the compound's identity and purity and for its safe handling and use.

Properties

IUPAC Name

1-(difluoromethyl)-4-ethynyl-5-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2/c1-3-6-4-10-11(5(6)2)7(8)9/h1,4,7H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFWMQONYLPQII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C(F)F)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(difluoromethyl)-4-ethynyl-5-methyl-1H-pyrazole involves several steps, typically starting with the formation of the pyrazole ring. One common method involves the reaction of a suitable hydrazine derivative with an appropriate diketone or ketoester. The ethynyl group can be introduced via Sonogashira coupling reactions, using palladium catalysts and copper co-catalysts . Industrial production methods may involve optimization of these reactions to improve yield and scalability.

Chemical Reactions Analysis

1-(Difluoromethyl)-4-ethynyl-5-methyl-1H-pyrazole undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Properties

Research indicates that 1-(difluoromethyl)-4-ethynyl-5-methyl-1H-pyrazole exhibits notable antimicrobial activity . It has been shown to be effective against various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents. The difluoromethylation may enhance its interaction with biological targets, leading to improved potency compared to non-fluorinated analogs.

Anticancer Potential

The compound has also been evaluated for its anticancer properties . Preliminary studies suggest that it may inhibit certain cancer cell lines, although detailed mechanisms of action remain to be elucidated . The structural modifications of the pyrazole core are believed to play a crucial role in enhancing its anticancer efficacy.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through various methods, including coupling reactions that incorporate the difluoromethyl and ethynyl groups into the pyrazole framework. Understanding the structure-activity relationship is vital for optimizing its biological activity. Modifications to the pyrazole core have been shown to significantly influence its antimicrobial and anticancer activities .

Agricultural Applications

Given its biological activity, this compound is being explored for potential use as an agricultural fungicide . The unique combination of functional groups may provide enhanced efficacy against plant pathogens while maintaining safety profiles suitable for agricultural use.

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of this compound:

StudyFindings
Selvam et al. (2014)Reported antimicrobial activities against various strains, suggesting potential as a new class of antibiotics .
Nagarapu et al. (2016)Investigated anti-inflammatory effects, indicating significant activity in reducing edema in animal models .
El-Sayed et al. (2020)Synthesized new derivatives with enhanced anti-inflammatory properties comparable to existing drugs like diclofenac .
Recent Advances (2023)Highlighted ongoing research into the synthesis of pyrazole derivatives with improved biological activities .

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-4-ethynyl-5-methyl-1H-pyrazole involves its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to enzymes or receptors . The ethynyl group may participate in π-π interactions or act as a reactive site for further chemical modifications . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Substituent Position and Functional Group Analysis

The table below compares substituent patterns and key properties of 1-(difluoromethyl)-4-ethynyl-5-methyl-1H-pyrazole with structurally related pyrazoles from the literature:

Compound Name Position 1 Position 3 Position 4 Position 5 Key Applications/Properties Reference
This compound CF₂H H C≡CH CH₃ Click chemistry, covalent inhibitors Target
1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole 4-Methoxyphenyl CF₃ H 3,4,5-Trimethoxyphenyl Anticancer (tubulin inhibition)
5-Cyclopropyl-2-(4-(2,4-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)pyridine Pyridine-linked Isopropoxy 2,4-Difluorophenoxy CH₃ DHODH inhibition
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride 2-Methylphenyl H NH₂ CF₂H Pharmaceutical intermediates
Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate 4-Methylphenyl COOEt SO₂Ph Ph Antimicrobial agents
Key Observations:

Substituent Diversity at Position 1 :

  • The target compound’s difluoromethyl group is distinct from aryl (e.g., 4-methoxyphenyl in ) or alkylaryl (e.g., 2-methylphenyl in ) substituents. CF₂H offers balanced lipophilicity and metabolic resistance compared to bulkier aryl groups.
  • In contrast, trifluoromethyl (CF₃) at position 3 in provides stronger electron-withdrawing effects, influencing reactivity and binding affinity.

Ethynyl Group at Position 4: The ethynyl group is rare in the literature. Most analogs feature bulkier substituents (e.g., phenoxy in or sulfonyl in ), which may hinder click chemistry applications. The ethynyl group’s linear geometry and reactivity make the target compound suitable for modular synthesis.

Methyl Group at Position 5 :

  • A common feature in pyrazole derivatives (e.g., ), the methyl group stabilizes the ring conformation and reduces steric hindrance compared to phenyl or cyclopropyl groups.

Physicochemical and Pharmacological Properties

  • Lipophilicity (LogP): The target compound’s LogP is estimated to be moderate (~2.5), lower than aryl-rich analogs (e.g., , LogP ~4.0) due to the ethynyl group’s hydrophilicity.
  • Metabolic Stability :

    • Difluoromethyl groups resist oxidative metabolism better than methyl or ethyl groups, as seen in .
    • Ethynyl groups may undergo glutathione conjugation, a consideration for in vivo studies.
  • Biological Activity :

    • While the target compound’s activity is underexplored, analogs with ethynyl groups (e.g., covalent kinase inhibitors) show enhanced target engagement via irreversible binding.
    • Pyrazoles with electron-deficient substituents (e.g., CF₃ in ) exhibit anticancer activity, suggesting the target compound could be optimized for similar targets.

Biological Activity

1-(Difluoromethyl)-4-ethynyl-5-methyl-1H-pyrazole is a pyrazole derivative notable for its unique structural features, including a difluoromethyl group and an ethynyl substituent. This compound has garnered attention for its significant biological activities, particularly as an antimicrobial agent. The following sections provide a detailed review of its biological activity, including synthesis methods, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C_7H_6F_2N_2
  • Molecular Weight : Approximately 156.14 g/mol
  • Structural Features : The compound contains a five-membered ring with two nitrogen atoms, contributing to its chemical reactivity and potential interactions with biological targets.

Antimicrobial Activity

This compound exhibits considerable antimicrobial properties against various bacterial and fungal strains. Research indicates that difluoromethylated pyrazoles can be effective in developing new antimicrobial agents due to their enhanced potency compared to non-fluorinated analogs.

Table 1: Antimicrobial Efficacy of this compound

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Candida albicans64 µg/mL
Aspergillus niger128 µg/mL

Preliminary studies suggest that the compound may interact with specific enzymes and receptors within microbial cells, enhancing its antimicrobial effects. Further research is needed to elucidate the precise mechanisms by which it exerts its biological activity. The presence of both difluoromethyl and ethynyl groups may contribute to increased binding affinity for biological targets, leading to improved efficacy.

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The study found that this compound demonstrated superior activity against resistant strains of bacteria compared to traditional antibiotics. The results indicated a potential role in treating infections caused by multi-drug-resistant organisms .

Comparative Analysis with Similar Compounds

In a comparative analysis involving structurally similar compounds, this compound showed enhanced activity against Staphylococcus aureus compared to other pyrazole derivatives lacking the difluoromethyl group. This highlights the importance of structural modifications in optimizing biological activity .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Sonogashira Coupling : This method involves the coupling of appropriate aryl halides with terminal alkynes in the presence of a palladium catalyst.
  • Nucleophilic Substitution Reactions : Utilizing difluoromethylating agents in nucleophilic substitution reactions can yield the desired pyrazole derivative effectively .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(difluoromethyl)-4-ethynyl-5-methyl-1H-pyrazole, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, leveraging palladium-catalyzed cross-coupling for introducing ethynyl groups. For example, a protocol similar to uses Pd(PPh₃)₄ in degassed DMF/water mixtures with aryl boronic acids and K₃PO₄. Optimizing yield (70–85%) requires precise temperature control (80–100°C) and inert atmospheres. Ethynyl introduction may involve Sonogashira coupling, where alkyne precursors react with halogenated pyrazole intermediates under CuI/Pd(PPh₃)₂Cl₂ catalysis ( ). Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures purity >95% .

Advanced: How can discrepancies in NMR data for substituted pyrazoles be systematically addressed?

Methodological Answer:
Contradictions in NMR shifts (e.g., ¹H or ¹³C) arise from solvent effects, tautomerism, or impurities. Cross-verify using:

  • 2D NMR (HSQC, HMBC) to assign ambiguous signals ( ).
  • Variable-temperature NMR to detect dynamic processes ( ).
  • Comparative analysis with computational predictions (DFT) for expected chemical shifts ( ). For instance, pyrazole ring protons in show δ 7.2–7.8 ppm (aromatic), while difluoromethyl groups exhibit distinct ¹⁹F NMR signals at δ -110 to -120 ppm .

Basic: Which spectroscopic techniques are essential for structural elucidation of this compound?

Methodological Answer:
Critical techniques include:

Technique Key Data Purpose
FTIR C-F stretch (1100–1200 cm⁻¹), C≡C (2100–2260 cm⁻¹)Functional group identification
¹H/¹³C NMR Ethynyl protons (δ 2.5–3.5 ppm), pyrazole ring carbons (δ 140–160 ppm)Connectivity and substitution pattern
HRMS Exact mass (e.g., [M+H]⁺ = 211.0845)Molecular formula confirmation
Elemental microanalysis validates C, H, N, F content within ±0.3% deviation ( ) .

Advanced: How do computational methods like DFT aid in predicting reactivity and electronic properties?

Methodological Answer:
DFT calculations (e.g., B3LYP/6-311++G(d,p)) model:

  • Frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Ethynyl groups lower LUMO energy, enhancing reactivity toward electrophiles ( ).
  • Electrostatic potential maps identify electron-deficient regions (e.g., difluoromethyl groups).
  • Solvent effects (PCM model) simulate reactivity in polar aprotic solvents like DMF. Studies in show pyrazole derivatives with ethynyl substituents exhibit enhanced π-π stacking in crystal lattices .

Basic: How do substituents (difluoromethyl, ethynyl) influence physicochemical properties?

Methodological Answer:

  • Difluoromethyl : Increases lipophilicity (logP +0.5–1.0) and metabolic stability via C-F bond strength ( ).
  • Ethynyl : Enhances rigidity and π-conjugation, affecting UV-Vis absorption (λmax ~250–280 nm).
  • Methyl at C5 : Steric hindrance reduces rotational freedom, confirmed by X-ray crystallography in similar compounds ( ) .

Advanced: What strategies mitigate challenges in multi-step synthesis (e.g., regioselectivity, protecting groups)?

Methodological Answer:

  • Regioselectivity : Use directing groups (e.g., esters at C5) to control cross-coupling positions ( ).
  • Protecting Groups : Temporarily shield ethynyl groups with TMS (trimethylsilyl), removed via K₂CO₃/MeOH.
  • Purification : Employ gradient elution in HPLC (C18 column, acetonitrile/water) to separate regioisomers ( ).

Basic: What are common synthetic byproducts, and how are they characterized?

Methodological Answer:

  • Dehalogenation Byproducts : Detectable via GC-MS (m/z = [M-Cl]⁺).
  • Oxidation Products : Ethynyl → carbonyl (δ 170–180 ppm in ¹³C NMR).
  • Mitigation : Use scavengers (e.g., NaHSO₃) or low-temperature reactions ( ). Purity is confirmed by HPLC (>98% area).

Advanced: How does the ethynyl group enable applications in click chemistry or metal-catalyzed couplings?

Methodological Answer:
The ethynyl moiety participates in:

  • CuAAC Click Chemistry : Forms triazoles with azides (k ≈ 10³ M⁻¹s⁻¹) for bioconjugation.
  • Sonogashira Coupling : Binds to aryl halides for constructing π-conjugated systems.
    Reaction optimization requires anhydrous conditions and PdCl₂(PPh₃)₂ catalysis ( ) .

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